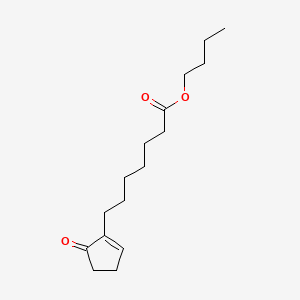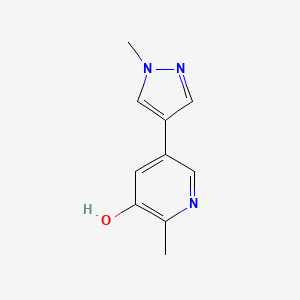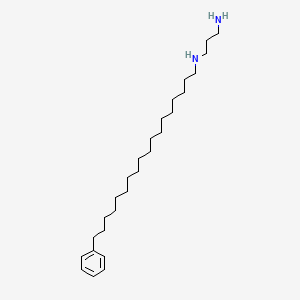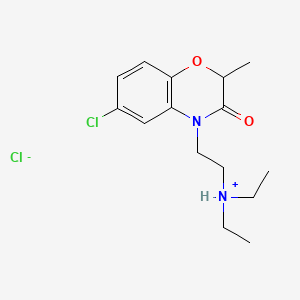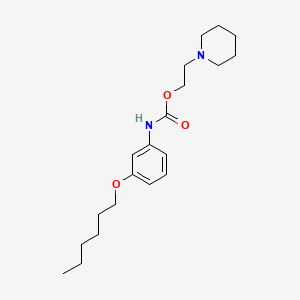
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
The synthesis of 2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate involves several steps. One common method includes the reaction of 1-(ethoxymethyl)-2-(1-piperidyl)ethylamine with 3-hexoxyphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The compound may inhibit or activate certain pathways, resulting in its therapeutic or biological activities .
Comparaison Avec Des Composés Similaires
2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate can be compared with other similar compounds, such as:
2-(1-piperidyl)ethyl N-(4-octoxyphenyl)carbamate: This compound has a similar structure but with a different alkoxy group, leading to variations in its chemical and biological properties.
1-(ethoxymethyl)-2-(1-piperidyl)ethyl N-(3-hexoxyphenyl)carbamate: This compound has an additional ethoxymethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Propriétés
Numéro CAS |
55792-19-3 |
|---|---|
Formule moléculaire |
C20H32N2O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-5-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23) |
Clé InChI |
HBRAOHBWQQIKEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)


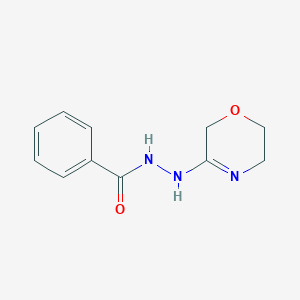
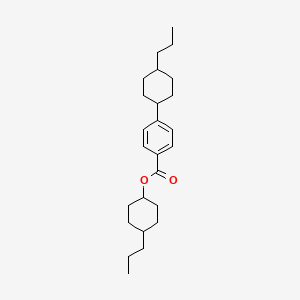

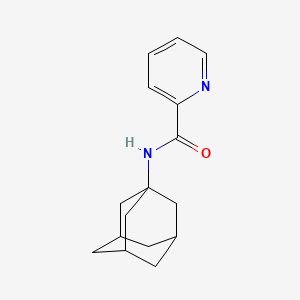
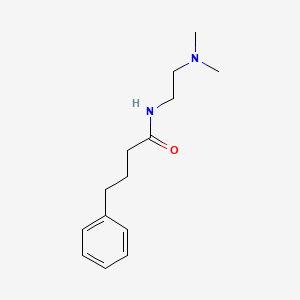
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
